molecular formula C11H15N3O2 B2990313 N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide CAS No. 2223100-91-0

N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide

Cat. No. B2990313
CAS RN: 2223100-91-0
M. Wt: 221.26
InChI Key: HFBJJXRPZGKGPY-KWQFWETISA-N
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Description

“N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “2S,3S” notation indicates the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecule has two chiral centers, as indicated by the “2S,3S” notation. The configuration of these centers would significantly affect the molecule’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the configuration of its chiral centers. Factors that could be influenced by the structure include the compound’s boiling point, melting point, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs work by interacting with specific proteins in the body, but without more information, it’s impossible to predict this compound’s mechanism of action .

Safety and Hazards

Without specific experimental data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could involve further testing its efficacy and safety .

properties

IUPAC Name

N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-10(15)13-8-5-7-16-11(8)9-4-6-12-14(9)2/h3-4,6,8,11H,1,5,7H2,2H3,(H,13,15)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBJJXRPZGKGPY-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2[C@H](CCO2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide

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